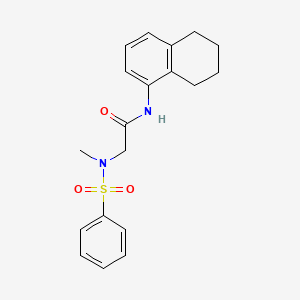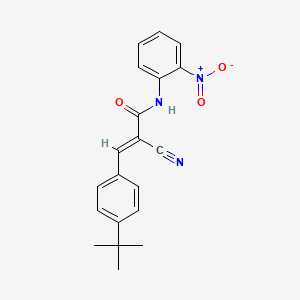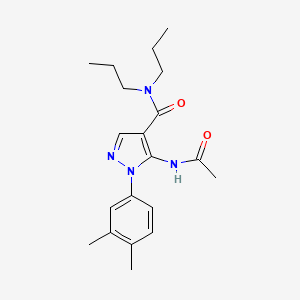![molecular formula C16H21Cl2NO2 B4558263 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methylpropan-1-ol hydrochloride](/img/structure/B4558263.png)
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methylpropan-1-ol hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the introduction of various substituents into heterocyclic compounds to achieve desired biological activity. For instance, the synthesis of pyrrolidin-2-ones derivatives, compounds with structural similarities, involves the reaction of methyl esters with mixtures of aromatic aldehyde and aminoalcohols when heated in specific solvents. These processes highlight the intricate methods required to synthesize complex molecules, potentially applicable to our compound of interest (Rubtsova et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as 1H NMR spectroscopy and IR spectrometry, which reveal the presence of alcoholic hydroxyl groups, enol hydroxyl, amide, and ketone groups. These spectroscopic analyses are crucial for confirming the structure of synthesized compounds, indicating similar methodologies could elucidate the molecular structure of our compound (Rubtsova et al., 2020).
Chemical Reactions and Properties
The chemical properties of compounds are deeply influenced by their structure. For example, the introduction of specific substituents can significantly alter a compound's reactivity and interaction with biological systems. The synthesis and biological evaluation of compounds with modifications at various positions demonstrate the potential for diverse chemical reactivity and interactions, which could be extrapolated to understand the reactions and properties of our target compound (Isakhanyan et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. These properties are determined through experimental analysis and have implications for the compound's application and handling. For example, the crystalline structure can influence the compound's stability and reactivity (Coutts & Malicky, 1973).
Chemical Properties Analysis
Understanding a compound's chemical properties involves studying its reactivity, stability under various conditions, and interactions with other chemicals. This encompasses reactions such as hydrolysis, oxidation, and reduction, which can be critical for synthesizing new derivatives or understanding the compound's behavior in biological systems. The detailed chemical properties of similar complex molecules provide a foundation for investigating our compound's chemical behavior (Werbel et al., 1986).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into related compounds indicates a focus on the synthesis and structural analysis of various organic compounds, which could provide insights into the applications of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methylpropan-1-ol hydrochloride. For example, the study on the synthesis of pyrrolidin-2-ones derivatives highlights the importance of introducing various substituents to enhance biological activity, suggesting a potential avenue for the development of new medicinal molecules (Rubtsova et al., 2020).
Another study focuses on the characterization of bitter-tasting compounds through taste dilution analysis, indicating the compound's potential role in food chemistry and the identification of taste-active compounds (Frank, Ottinger, & Hofmann, 2001).
Biological Activity and Potential Therapeutic Applications
The synthesis and evaluation of uterine relaxant activity of similar compounds suggest potential therapeutic applications. These compounds, synthesized via condensing and reacting with dry hydrogen chloride gas, exhibited potent uterine relaxant activity, indicating a possible research direction for 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methylpropan-1-ol hydrochloride in medical science (Viswanathan & Chaudhari, 2006).
Furthermore, the synthesis and immunosuppressive activity study of 2-substituted 2-aminopropane-1,3-diols provides insights into the compound's potential immunosuppressive effects, which could be valuable in organ transplantation research (Kiuchi et al., 2000).
Material Science and Coordination Chemistry
In coordination chemistry, the study on semicarbazato complexes of oxotungsten(VI) involving related structural compounds suggests the potential of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-methylpropan-1-ol hydrochloride in developing new materials with specific properties (Kanoongo, Singh, & Tandon, 1990).
Eigenschaften
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2.ClH/c1-11-4-5-12(8-14(11)17)15-7-6-13(20-15)9-18-16(2,3)10-19;/h4-8,18-19H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFMPBBGRHEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNC(C)(C)CO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4558184.png)


![N-cyclohexyl-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4558196.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4558211.png)
![N-(2,6-dimethylphenyl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B4558215.png)

![N-(2-chlorophenyl)-2-(1H-naphtho[2,3-d]imidazol-2-ylthio)acetamide](/img/structure/B4558234.png)


![8,9-dimethyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558253.png)
